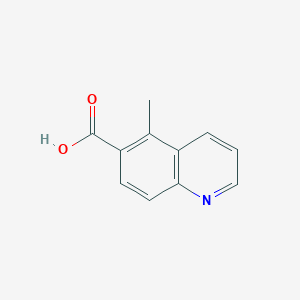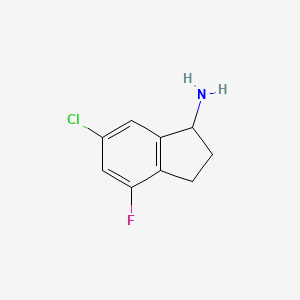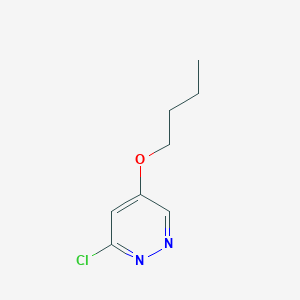
6-Methoxy-1,4-dimethylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1,4-dimethylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of methoxy and methyl groups on the isoquinoline ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis can start with the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1,4-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1,4-dimethylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of antitumor agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1,4-dimethylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-1,4-dimethylisoquinoline
- 6-Methoxy-3,4-dihydro-1H-isoquinoline
- Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate
Uniqueness
6-Methoxy-1,4-dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research applications .
Eigenschaften
CAS-Nummer |
115852-10-3 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
6-methoxy-1,4-dimethylisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-7-13-9(2)11-5-4-10(14-3)6-12(8)11/h4-7H,1-3H3 |
InChI-Schlüssel |
GOGVNTDQQMRHHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C2=C1C=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)



![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)


![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)





